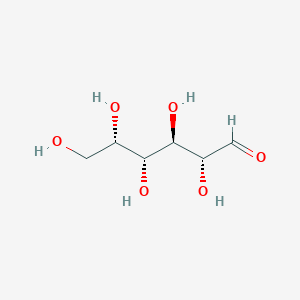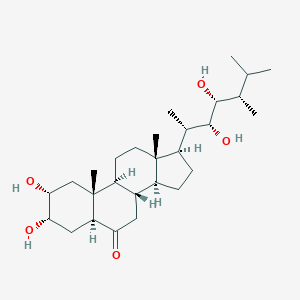
24-Epicastasterone
Vue d'ensemble
Description
24-Epicastasterone is a brassinosteroid, a class of polyhydroxylated steroid plant hormones that play a crucial role in plant growth and development. Brassinosteroids are known for their ability to regulate various physiological processes, including cell elongation, division, and differentiation. This compound, specifically, has been identified as a potent growth-promoting compound in plants, influencing the hormonal balance and stress responses .
Applications De Recherche Scientifique
24-Epicastasterone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of brassinosteroids.
Biology: Investigated for its role in regulating plant growth, development, and stress responses.
Medicine: Explored for its potential therapeutic applications, including its ability to modulate hormonal balance and stress responses in plants, which could have implications for human health.
Industry: Utilized in agricultural practices to enhance crop yield and stress tolerance.
Mécanisme D'action
The mechanism of action of 24-Epicastasterone involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate the expression of genes involved in cell elongation, division, and differentiation. The compound also influences the levels of key phytohormones, promoting growth and stress tolerance. The molecular targets of this compound include receptors and enzymes involved in the biosynthesis and signaling of auxins, salicylic acid, jasmonic acid, and abscisic acid .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Castasterone interacts with various enzymes, proteins, and other biomolecules. It is recognized at the cell surface by receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade . This interaction plays a significant role in the biochemical reactions involving castasterone .
Cellular Effects
Castasterone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to affect human small-cell lung cancer cells and even reverse multi-drug resistance .
Molecular Mechanism
At the molecular level, castasterone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes .
Dosage Effects in Animal Models
The effects of castasterone vary with different dosages in animal models. For instance, it has been found to be cytotoxic to both drug-sensitive and drug-resistant small-cell lung cancer cells .
Metabolic Pathways
Castasterone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24-Epicastasterone involves several steps, starting from readily available steroid precursors. The process typically includes hydroxylation, oxidation, and reduction reactions. One common synthetic route involves the hydroxylation of a steroid precursor at specific positions, followed by oxidation to introduce the necessary functional groups. The final steps often involve reduction reactions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods have enabled the extraction of this compound from natural sources, such as the green alga Hydrodictyon reticulatum. This method involves cultivating the algae under controlled conditions and extracting the compound using solvent extraction techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 24-Epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired stereochemistry.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often used in scientific research to study the compound’s effects on plant growth and development .
Comparaison Avec Des Composés Similaires
24-Epicastasterone is unique among brassinosteroids due to its specific structure and biological activity. Similar compounds include:
Brassinolide: Another potent brassinosteroid with similar growth-promoting effects but different structural features.
24-Epibrassinolide: A closely related compound with similar biological activities but distinct stereochemistry.
Castasterone: A precursor to brassinolide with similar growth-regulating properties
The uniqueness of this compound lies in its specific interactions with plant receptors and its ability to modulate a wide range of physiological processes, making it a valuable compound for scientific research and agricultural applications.
Propriétés
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-QONPFPPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80736-41-0 | |
| Record name | Castasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




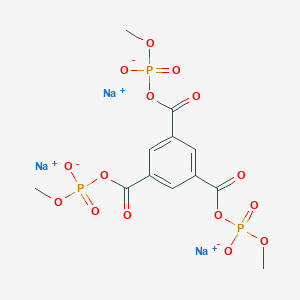



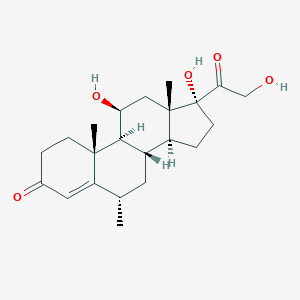
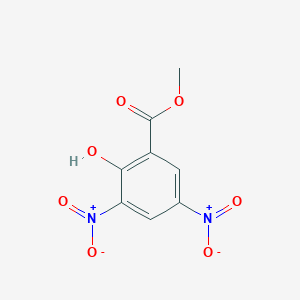


![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
